molecular formula C9H11N5O5 B12389969 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12389969
M. Wt: 269.21 g/mol
InChI Key: WQBCHXWMHQMQKW-PDVZPSIWSA-N
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Description

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a compound belonging to the class of pyrimidine nucleosides. Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety. This compound is structurally related to nucleosides found in DNA and RNA, making it of significant interest in biochemical and pharmaceutical research .

Preparation Methods

The synthesis of 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic synthesis. The process begins with the preparation of the oxolan ring, followed by the introduction of the azido group and the pyrimidine base. Reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.

    Medicine: Investigated for its antiviral properties, particularly against retroviruses.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of this compound involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can be reduced to an amine, which may then participate in further biochemical reactions. Molecular targets include enzymes involved in nucleic acid synthesis and repair, as well as viral reverse transcriptases .

Comparison with Similar Compounds

Similar compounds include other pyrimidine nucleosides such as:

Properties

Molecular Formula

C9H11N5O5

Molecular Weight

269.21 g/mol

IUPAC Name

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6?,7+,8-/m1/s1

InChI Key

WQBCHXWMHQMQKW-PDVZPSIWSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)N=[N+]=[N-])O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O

Origin of Product

United States

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